Bienvenue dans la boutique en ligne BenchChem!

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Medicinal Chemistry Chemical Library Procurement Structure-Activity Relationships

This 6-methyl benzothiazole-piperazine with a 3-phenylpropan-1-one side chain is a unique SAR probe. Unlike generic analogs, the aroyl substitution pattern is critical: published data show aroyl-benzothiazole-piperazines are the most potent anticancer derivatives (GI₅₀ low μM), while minor changes abolish activity. Use this compound to interrogate the 3-phenylpropanone contribution relative to shorter or non-aromatic chains, and for early AChE/CNS screening. Genotoxicity must be assessed compound-by-compound—this variant fills an underrepresented library gap. Essential for reproducible, patent-differentiating discovery.

Molecular Formula C21H23N3OS
Molecular Weight 365.5
CAS No. 897467-57-1
Cat. No. B2706258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
CAS897467-57-1
Molecular FormulaC21H23N3OS
Molecular Weight365.5
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H23N3OS/c1-16-7-9-18-19(15-16)26-21(22-18)24-13-11-23(12-14-24)20(25)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3
InChIKeyQBZNZGJBXGCNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897467-57-1): Procurement-Relevant Baseline


1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897467-57-1) is a synthetic small molecule belonging to the benzothiazole-piperazine class, with a molecular formula of C₂₁H₂₃N₃OS and a molecular weight of 365.5 g/mol [1]. The compound features a 6-methyl substitution on the benzothiazole ring, a piperazine linker, and a 3-phenylpropan-1-one side chain. Computed physicochemical properties include an XLogP3 of 4.4, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. It is currently offered by multiple chemical suppliers as a research-grade screening compound, typically at ≥95% purity, with no published primary research articles or patents directly characterizing its biological activity .

Why 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one Cannot Be Casually Substituted


Generic substitution within the benzothiazole-piperazine class is not scientifically sound because minor structural modifications can produce large differences in biological activity. Published SAR studies demonstrate that the nature of the substituent on the benzothiazole ring (e.g., 6-methyl vs. 6-methoxy vs. 6-bromo) and the length and composition of the side chain (e.g., phenylpropan-1-one vs. phenylethan-1-one vs. butan-1-one) dramatically affect cytotoxicity GI₅₀ values across cancer cell lines [1]. Specifically, aroyl-substituted benzothiazole-piperazines (bearing a carbonyl-linked aromatic group analogous to the 3-phenylpropan-1-one moiety) have been identified as the most active derivatives in multiple independent studies, whereas alkyl-only or acetamide-linked analogs show markedly lower potency [1][2]. Without compound-specific characterization data, assuming bioequivalence between CAS 897467-57-1 and any structural analog is unjustified and risks experimental irreproducibility.

Quantitative Differentiation Evidence for 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897467-57-1)


Unique Structural Signature Among Closest Commercially Available Analogs

The 6-methyl substitution on the benzothiazole core combined with the 3-phenylpropan-1-one side chain creates a unique structural combination not shared by the closest commercially available analogs [1]. The closest comparators are: (i) 1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (CAS 897467-75-3), which has a shorter ethanone linker; (ii) 1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 897467-53-7), which replaces the phenyl ring with an alkyl chain; and (iii) 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, which substitutes bromine for the 6-methyl group [1]. Published SAR studies on benzothiazole-piperazine series indicate that both the benzothiazole substituent and the side-chain composition are critical determinants of cytotoxic potency [2]. The 3-phenylpropan-1-one side chain corresponds to the aroyl substitution pattern that has been explicitly identified as conferring superior activity relative to non-aroyl analogs in multiple independent series [2][3].

Medicinal Chemistry Chemical Library Procurement Structure-Activity Relationships

Cytotoxicity Potential Inferred from Benzothiazole-Piperazine Class SAR

No compound-specific cytotoxicity data exist for CAS 897467-57-1. However, published class-level data provide quantitative benchmarks for benzothiazole-piperazine derivatives evaluated under identical conditions. In the Gurdal et al. 2015 study, ten benzothiazole-piperazine derivatives were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay [1]. The most active compound (1d, a 4-pyridyl-substituted benzothiazole-piperazine acetamide) showed GI₅₀ values ranging from approximately 3.1 to 9.2 µM across the three cell lines, with activity confirmed across all tested lines [1]. Crucially, the 2015 follow-up study explicitly identified aroyl-substituted compounds (1h and 1j) as the most active derivatives in the series, with confirmed apoptosis induction via cell cycle arrest at subG₁ phase demonstrated by Hoechst staining and FACS analysis [2]. CAS 897467-57-1 bears the aroyl-type 3-phenylpropan-1-one side chain that was associated with maximal activity in this structural class. In contrast, non-aroyl substituted analogs in the same series showed substantially lower or no cytotoxic activity [2].

Anticancer Drug Discovery In Vitro Cytotoxicity Screening Oncology Pharmacology

Acetylcholinesterase (AChE) Inhibitory Potential of Benzothiazole-Piperazines

No compound-specific AChE inhibition data exist for CAS 897467-57-1. However, the benzothiazole-piperazine scaffold has been independently validated as a privileged structure for cholinesterase inhibition. Demir Özkay et al. (2016) designed and synthesized 14 new benzothiazole-piperazine compounds (7–20) targeting AChE, with compounds 19 and 20 showing very good inhibitory activity against AChE from electric eel [1]. The study included enzyme kinetics, cytotoxicity profiling, genotoxicity assessment, and molecular docking, establishing a multi-parametric characterization framework [1]. In a separate 2017 study by Gurdal et al., a series of benzothiazole-piperazine derivatives were evaluated as dual AChE/BuChE inhibitors; compound 2j achieved moderate and selective AChE inhibition, with a docking study comparing its binding mode to donepezil [2]. A 2025 study by Bhardwaj et al. reported compound LB05 as a potent benzothiazole-based AChE inhibitor with IC₅₀ = 0.40 ± 0.01 µM and Kᵢ = 0.28 µM, along with amyloid-beta disaggregation activity [3]. In contrast, a 2025 study by another group found that their benzothiazole-piperazine derivatives failed to inhibit cholinesterases (IC₅₀ > 100 µM vs. donepezil IC₅₀ = 0.014 µM), highlighting the extreme sensitivity of AChE activity to specific structural features [4].

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

Genotoxicity and Mutagenicity Profile of Aroyl-Substituted Benzothiazole-Piperazines

Charehsaz et al. (2017) conducted a toxicological evaluation of benzothiazole-piperazine derivatives carrying a piperazine ring, specifically the aroyl-substituted anticancer lead compounds 1h and 1j [1]. Compound 1h—an aroyl-substituted benzothiazole-piperazine structurally related to CAS 897467-57-1—was found to be non-mutagenic in Salmonella typhimurium TA98 and TA100 strains both with and without S9 metabolic activation in the Ames test, and non-genotoxic in the in vitro chromosomal aberration assay on human lymphocytes [1]. In contrast, compound 1j was mutagenic on the TA98 strain, demonstrating that closely related aroyl-substituted analogs can differ significantly in genotoxicity profile [1]. No mutagenicity or genotoxicity data are available for CAS 897467-57-1 specifically.

Drug Safety Genotoxicity Assessment Preclinical Toxicology

Computed Physicochemical Properties Relevant to Assay Performance and Handling

Computed physicochemical properties for CAS 897467-57-1 are available from PubChem (computed values) [1]. The compound has a molecular weight of 365.5 g/mol, XLogP3 of 4.4, zero hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds [1]. The XLogP3 value of 4.4 indicates moderate lipophilicity, consistent with good membrane permeability potential. The absence of hydrogen bond donors (HBD = 0) is a notable feature that may contribute to enhanced passive diffusion compared to benzothiazole-piperazine derivatives containing amide NH groups (HBD = 1 or more). For comparison, the ethanone analog (CAS 897467-75-3, MW 351.5) and the butanone analog (CAS 897467-53-7, MW 303.4) differ substantially in molecular weight and lipophilicity, which would affect solubility, protein binding, and assay behavior [1]. The compound complies with Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10), suggesting general drug-likeness.

Drug-Likeness Physicochemical Profiling Assay Development

Procurement-Relevant Application Scenarios for 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one


SAR Library Expansion for Anticancer Benzothiazole-Piperazine Lead Optimization

CAS 897467-57-1 is best deployed as a SAR probe to interrogate the contribution of the 3-phenylpropan-1-one aroyl side chain relative to shorter (ethanone) or non-aromatic (butanone) side chains within the 6-methylbenzothiazole-piperazine series. Published evidence demonstrates that aroyl-substituted benzothiazole-piperazines (1h, 1j) are the most active derivatives in multiple cancer cell line panels, with GI₅₀ values in the low micromolar range against HUH-7, MCF-7, and HCT-116 cells [1]. Incorporating CAS 897467-57-1 into a matrix of analogs varying the benzothiazole substituent and side-chain length would enable direct determination of whether the 6-methyl + 3-phenylpropan-1-one combination provides additive or synergistic enhancement of cytotoxicity [1][2]. This compound fills a specific gap in commercially available benzothiazole-piperazine libraries where 6-methyl-3-phenylpropan-1-one variants are underrepresented.

AChE Inhibitor Screening Cascade for Neurodegenerative Disease Programs

The benzothiazole-piperazine scaffold has demonstrated validated AChE inhibitory activity across multiple independent studies, with IC₅₀ values spanning from 0.40 µM (potent) to >100 µM (inactive) depending on substitution pattern [1][2]. CAS 897467-57-1, as an untested structural variant within this privileged chemotype, can be submitted to Ellman's assay-based AChE screening cascades alongside positive controls such as donepezil (IC₅₀ = 0.014 µM) [2]. The compound's XLogP3 of 4.4 and zero hydrogen bond donors may confer favorable blood-brain barrier penetration potential compared to more polar benzothiazole-piperazine derivatives, making it a rational inclusion in CNS-focused screening decks [3]. A negative result would provide valuable negative SAR data; a positive result could generate novel IP.

Genotoxicity Counter-Screening During Anticancer Lead Selection

The divergent genotoxicity profiles of closely related aroyl-substituted benzothiazole-piperazines—1h (non-mutagenic, non-genotoxic) vs. 1j (mutagenic in TA98)—demonstrate that safety liabilities cannot be predicted from class membership alone and must be determined on a compound-by-compound basis [1]. For drug discovery programs advancing benzothiazole-piperazine anticancer leads, CAS 897467-57-1 should be included in early-genotoxicity screening panels (Ames test, in vitro micronucleus or chromosomal aberration assays) to establish whether its specific 6-methyl + 3-phenylpropan-1-one substitution pattern avoids the mutagenicity observed with certain close analogs [1]. This positioning is supported by the precedent that aroyl-substituted compounds can be clean in both Ames and chromosomal aberration assays [1].

Quote Request

Request a Quote for 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.